
methyl 5-chloro-2,2-dimethyl-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 5-chloro-2,2-dimethyl-5-oxopentanoate is an organic compound that belongs to the class of carboxylic acid chlorides. It is characterized by the presence of a methoxycarbonyl group and a methyl group attached to the pentanoic acid backbone. This compound is of interest in various chemical synthesis processes due to its reactivity and functional group compatibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2,2-dimethyl-5-oxopentanoate typically involves the chlorination of 4-Methoxycarbonyl-4-methyl-pentanoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the desired reaction conditions and minimizing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
methyl 5-chloro-2,2-dimethyl-5-oxopentanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Methoxycarbonyl-4-methyl-pentanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions, often at room temperature.
Hydrolysis: Water or aqueous solutions are used, typically under acidic or basic conditions to facilitate the reaction.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Methoxycarbonyl-4-methyl-pentanoic acid: Formed from hydrolysis.
4-Methoxycarbonyl-4-methyl-pentanol: Formed from reduction.
Aplicaciones Científicas De Investigación
methyl 5-chloro-2,2-dimethyl-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of methyl 5-chloro-2,2-dimethyl-5-oxopentanoate involves its reactivity towards nucleophiles. The carbonyl carbon in the acid chloride is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release hydrochloric acid and form the desired product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpentanoic acid: A carboxylic acid with a similar backbone but lacking the methoxycarbonyl and chloride groups.
4-Methylvaleric acid: Another name for 4-Methylpentanoic acid.
Isocaproic acid: Another name for 4-Methylpentanoic acid.
Uniqueness
methyl 5-chloro-2,2-dimethyl-5-oxopentanoate is unique due to the presence of both a methoxycarbonyl group and a chloride group. This combination imparts distinct reactivity and functional group compatibility, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H13ClO3 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
methyl 5-chloro-2,2-dimethyl-5-oxopentanoate |
InChI |
InChI=1S/C8H13ClO3/c1-8(2,7(11)12-3)5-4-6(9)10/h4-5H2,1-3H3 |
Clave InChI |
RYVZULLSFMHZHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC(=O)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


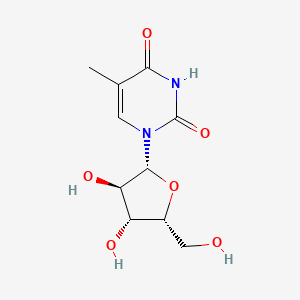
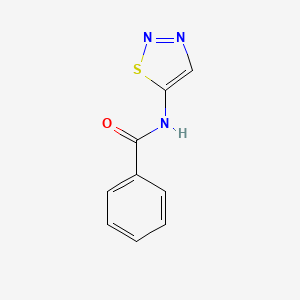
![Ethyl [(3-methoxyphenyl)methoxy]acetate](/img/structure/B8575730.png)
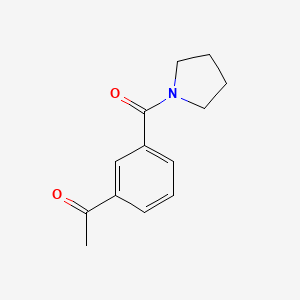
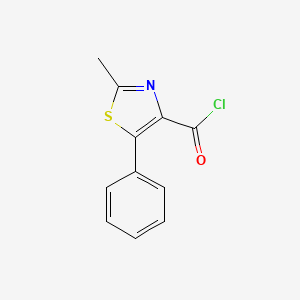
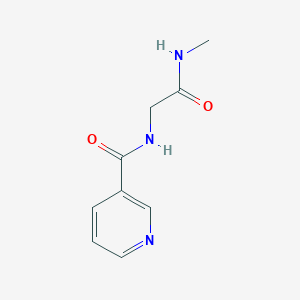
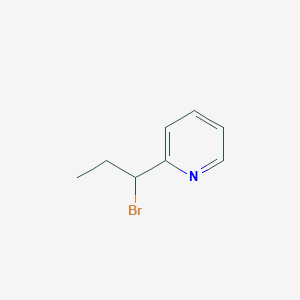
![2-[(3-Hydroxy-2-pyridylcarbonyl)amino]acetic acid methyl ester](/img/structure/B8575768.png)
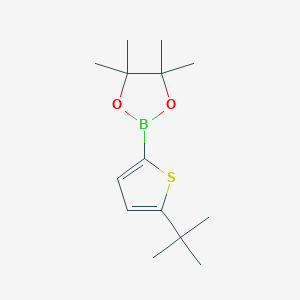
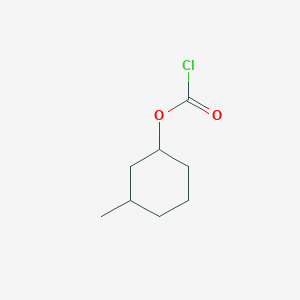
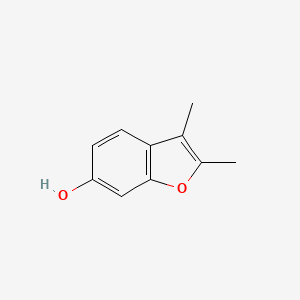
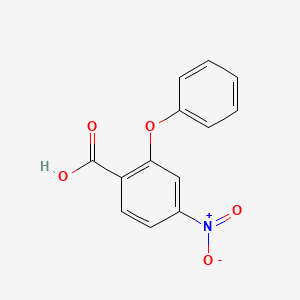
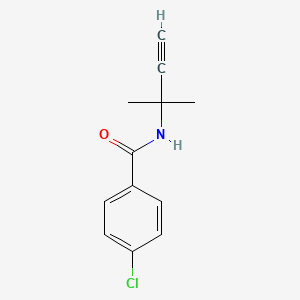
![1,1,2-Trifluoro-4-[(methoxymethoxy)methyl]hepta-1,6-diene](/img/structure/B8575800.png)
